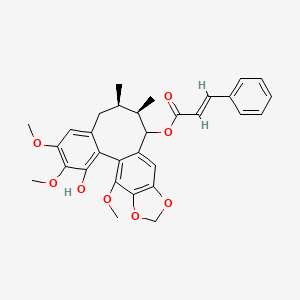
LongipeduninA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Longipedunin A is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura longipedunculata, a plant widely distributed in southern and southwestern parts of China . This compound has garnered attention due to its unique chemical structure and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Longipedunin A involves multiple steps, including the extraction of the compound from the methanol extract of Kadsura longipedunculata stems . The isolation and structure elucidation are primarily based on spectroscopic analyses, including high-resolution electron impact mass spectrometry (HR-EI-MS), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Longipedunin A. Most of the available data focuses on laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Longipedunin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Longipedunin A may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Industry: Longipedunin A’s unique chemical properties make it a valuable compound for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Longipedunin A involves its interaction with specific molecular targets and pathways. For instance, its activity against HIV-1 protease is attributed to its ability to inhibit the enzyme’s function, thereby preventing the replication of the virus . Additionally, its antioxidant and anti-inflammatory effects are likely due to its ability to scavenge free radicals and modulate inflammatory pathways.
Comparación Con Compuestos Similares
Longipedunin A is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:
Longipedunin E: Another lignan isolated from Kadsura longipedunculata with a similar chemical structure.
Renchangianin A and B: Lignans isolated from the same plant, exhibiting similar pharmacological properties.
Compared to these compounds, Longipedunin A stands out due to its unique molecular structure and potent biological activities, particularly its anti-HIV properties .
Propiedades
Fórmula molecular |
C31H32O8 |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
[(9R,10R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-22(34-3)29(35-4)27(33)25(20)26-21(15-23-30(31(26)36-5)38-16-37-23)28(18(17)2)39-24(32)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,28,33H,13,16H2,1-5H3/b12-11+/t17-,18-,28?/m1/s1 |
Clave InChI |
MWCNCFCBBXKOCI-QMZYQREZSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)O)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


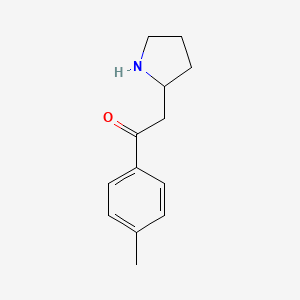
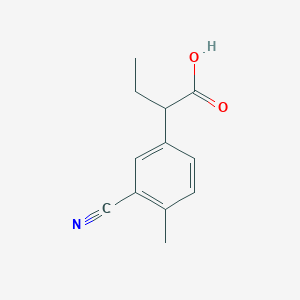

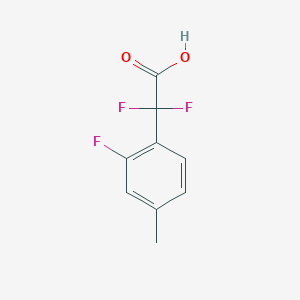
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070798.png)
![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
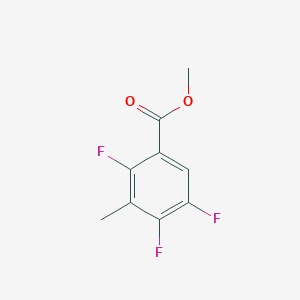
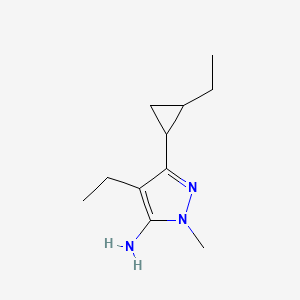

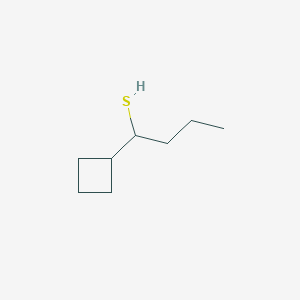

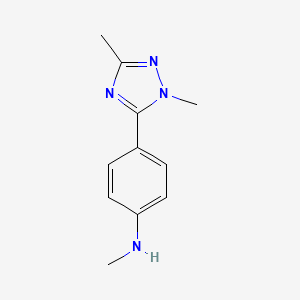
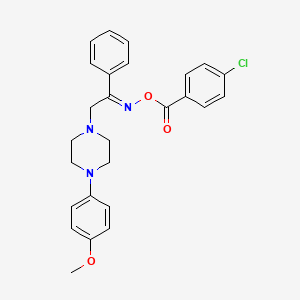
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
